molecular formula C11H9F3N2O B11792193 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole

Cat. No.: B11792193
M. Wt: 242.20 g/mol
InChI Key: XVIQCFLUMZLKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with a phenyl group that is further modified with a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the pyrazole ring to dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2,2-Trifluoroethoxy)phenylboronic acid
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
  • 4-(Trifluoromethoxy)benzoic acid

Uniqueness

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is unique due to the presence of both the trifluoroethoxy group and the pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)7-17-10-3-1-8(2-4-10)9-5-15-16-6-9/h1-6H,7H2,(H,15,16)

InChI Key

XVIQCFLUMZLKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.